molecular formula C8H8N2O B2708416 1-methyl-1H-benzo[d]imidazol-6-ol CAS No. 50591-23-6

1-methyl-1H-benzo[d]imidazol-6-ol

Numéro de catalogue: B2708416
Numéro CAS: 50591-23-6
Poids moléculaire: 148.165
Clé InChI: LPSCFCRUNJXWME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic compound that features a benzimidazole core with a hydroxyl group at the 6-position and a methyl group at the 1-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated benzimidazole derivatives.

Comparaison Avec Des Composés Similaires

Activité Biologique

1-Methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a benzimidazole core, which is known for its diverse pharmacological properties. This article provides a detailed exploration of the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound comprises a methyl group at the 1-position and a hydroxyl group at the 6-position of the benzimidazole ring. This unique arrangement enhances its solubility and reactivity, making it a valuable compound in various applications.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. These interactions can lead to significant alterations in biochemical pathways, influencing cellular signaling and enzyme activity.

Key Biological Activities:

  • Antimicrobial Activity: Exhibits efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentrations (MIC) as low as 40 µg/mL against Staphylococcus aureus .
  • Anticancer Properties: Demonstrated potential in inducing apoptosis in cancer cell lines. In studies involving tumor-bearing mice, treatment with this compound resulted in suppressed tumor growth .
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

Study Focus Findings
Ribeiro Morais et al. (2023)Anticancer ActivityThe compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in vivo .
PMC Article (2023)Antimicrobial ActivitySignificant activity against MRSA and Mycobacterium smegmatis was reported with MIC values < 1 µg/mL .
Patent Study (2023)Metabolic DisordersPotential treatment for obesity, hyperlipidemia, and diabetes was explored, indicating broad therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which may enhance its bioavailability. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Compound Structure Biological Activity
1H-benzo[d]imidazoleLacks methyl/hydroxyl groupsLess versatile in biological applications
2-Methyl-1H-benzo[d]imidazoleMethyl at 2-positionDifferent chemical properties; varied activity
6-Hydroxy-1H-benzo[d]imidazoleNo methyl groupAffects reactivity; less potent

Propriétés

IUPAC Name

3-methylbenzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-7-3-2-6(11)4-8(7)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSCFCRUNJXWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50591-23-6
Record name 1-methyl-1H-1,3-benzodiazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fe Powder (4.33 g, 77.4 mmol) was added to a solution of 3-(methylamino)-4-nitrophenol (1.3 g, 7.74 mmol) in HCOOH (30 mL) and the mixture heated to 100° C. for 16 h. After cooling to room temperature, MeOH (250 mL) was added to mixture and filtered over a pad of Celite. The filtrate was collected, concentrated and the residue purified by column chromatography to give the crude desired product (1.2 g) and was used directly in the next step. LCMS (m/z): 149.06 (M+1).
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.33 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-methylamino-4-nitro-phenol (300 mg, 1.786 mmol) in formic acid (4 mL) was added iron powder (1.0 g, 17.86 mmol). The reaction mixture was stirred at 100° C. overnight, then it was cooled to room temperature and diluted with methanol. The insolubles were filtered and washed with methanol. The filtrate was concentrated in vacuo and adsorbed on silica gel. Purification by flash chromatography on silica gel using a gradient of 0-15% methanol/dichloromethane afforded 249 mg of 3-methyl-3H-benzoimidazol-5-ol as a light brown solid (94% yield): 1H NMR (DMSO-d6) δ 3.71 (s, 3H), 6.69 (dd, 1H), 6.81 (d, 1H), 7.40 (d, 1H), 7.94 (s, 1H), 9.3 (broad s, 1H); MS (m/z) 149 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.